
Polidocanol
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJQDTZCDSESIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5039721 | |
Record name | Polyoxyethylene (9) lauryl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
miscible | |
Record name | Polidocanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3055-99-0, 9002-92-0 | |
Record name | Nonaethylene glycol monododecyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3055-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Polidocanol [INN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polidocanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Polyoxyethylene (9) lauryl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
33-36 °C | |
Record name | Polidocanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Descripción
Historical Context of Polidocanol in Academic Inquiry
The story of this compound begins in the 1920s and 1930s, where it was first developed in Germany. scitechnol.comaethoxysklerol-international.com Initially, its potential as a washing detergent for textiles was being explored. aethoxysklerol-international.com During this early testing, an unexpected local anesthetic effect was observed. aethoxysklerol-international.com However, further investigation revealed that when administered intravascularly, this compound caused irritation to the venous wall, rendering it unsuitable for use in injection anesthesia. aethoxysklerol-international.com
This seemingly negative side effect serendipitously opened the door to a new avenue of research. In a pivotal moment of scientific insight, Otto Henschel, the medical-scientific director of Kreussler Pharma at the time, recognized the potential of this "side effect." aethoxysklerol-international.com He proposed that the destruction of the venous wall could be harnessed as a primary therapeutic effect for the treatment of varicose veins. aethoxysklerol-international.com This marked a significant turning point, leading to the further development and eventual marketing authorization of this compound as a sclerosant in the 1960s. aethoxysklerol-international.comtermedia.pl The first documented use of this compound in a patient for this purpose was by Dr. Peter Lunkenheimer in 1963. termedia.pltermedia.pl
While initially explored for its anesthetic properties, some later research has indicated that this compound may not possess true local anesthetic properties due to the lack of an aromatic ring in its structure. scirp.org Nevertheless, early studies did document anesthetic effects in various animal and volunteer models, although the methods of application differed significantly from topical use. europa.eu
Evolution and Diversification of this compound Research Domains
Following its establishment as a sclerosing agent, research into this compound began to diversify significantly, moving beyond its initial application for varicose veins. scirp.org Its inherent properties as a non-ionic surfactant and its ability to induce cellular effects have made it a subject of investigation in a wide array of research domains. researchgate.netresearchgate.net
One of the most significant evolutions in this compound research has been the development and investigation of its foam formulation. termedia.pl Foam sclerotherapy, a technique where the sclerosant is mixed with a gas to create a foam, was found to be more potent than the liquid form. spandidos-publications.comactascientific.com This innovation, often utilizing the Tessari method for foam creation, has become a standard in the treatment of larger varicose veins and has spurred a wealth of research into the physical properties and clinical efficacy of this compound foam. termedia.plauth.gr
The research domains for this compound have expanded to include:
Vascular Malformations: Beyond varicose veins, studies have explored its use in treating various vascular anomalies, including venous malformations and, to a lesser extent, arteriovenous malformations. scirp.orgactascientific.com
Gastroenterology: Research has been conducted on its application in the treatment of esophageal varices. scirp.org
Cystic Conditions: this compound has been investigated as a sclerosing agent for hepatic, splenic, and kidney cysts. scirp.org
Dermatology and Cosmetics: Due to its surfactant properties, this compound has been used in personal care products like shampoos and lotions since the 1970s. researchgate.netnih.gov Research has also delved into its potential antipruritic (anti-itch) effects, with some studies suggesting this may be linked to other components in formulations. europa.eujpad.com.pk
Drug Delivery: More recent and novel research has explored the use of this compound in transdermal drug delivery systems, investigating its potential to be delivered via a sol-gel patch with the aid of iontophoresis. researchgate.net
Cellular and Molecular Mechanisms: Research has focused on understanding the fundamental mechanisms of this compound's action, including its ability to cause concentration-dependent cell injury, activate cellular calcium signaling and nitric oxide pathways, and inhibit voltage-gated sodium currents. scitechnol.comnih.gov
This diversification highlights the journey of this compound from a compound with a single, repurposed application to a versatile molecule with a broad and expanding scope of scientific inquiry.
Detailed Research Findings
Table 1: Key Milestones in this compound Research
Year/Period | Milestone | Key Finding/Outcome |
---|---|---|
1920s-1930s | Initial Development | This compound was first developed and tested as a potential textile washing detergent. aethoxysklerol-international.com |
1950s | Anesthetic Properties Investigated | Studies showed local anesthetic, antipruritic, and antitussive effects. scitechnol.com |
1963 | First Use as a Sclerosant | Dr. Peter Lunkenheimer used this compound for the first time in a patient for varicose veins. termedia.pltermedia.pl |
1960s | Market Authorization | This compound was marketed as a sclerosant. aethoxysklerol-international.com |
1970s | Use in Personal Care Products | Began to be used as a non-ionic emulsifier and surfactant in cosmetics. researchgate.netnih.gov |
2000s | Popularization of Foam Sclerotherapy | Foam sclerotherapy with this compound became a widely used technique. scirp.org |
Table 2: this compound Research Domains and Illustrative Findings
Research Domain | Illustrative Research Finding |
---|---|
Sclerotherapy | Foam this compound demonstrates high success rates in treating varicose veins, with some studies showing over 90% efficacy at 12 and 26 weeks. nih.gov |
Cellular Mechanisms | This compound inhibits voltage-gated sodium currents in a manner similar to local anesthetics, though with a slower onset of action. scitechnol.com It causes concentration-dependent cell injury and can induce apoptosis in the vein wall. scitechnol.comnih.gov |
Drug Delivery | Ex vivo studies have shown that this compound can be delivered transdermally from a sol-gel patch using iontophoresis. researchgate.net |
Dermatology | In combination with other agents like ceramide and menthol, this compound has been shown to reduce itching and improve skin barrier function in atopic dermatitis. jpad.com.pk |
Mechanistic Investigations of Polidocanol S Biological Activity
Cellular and Subcellular Mechanisms of Endothelial Disruption
The initial and most critical event in the action of Polidocanol is the disruption of the endothelial layer lining the blood vessel. patsnap.comresearchgate.net This process is driven by the physicochemical properties of the this compound molecule and its interaction with the fundamental structures of the endothelial cells.
As a surfactant, the this compound molecule possesses both hydrophilic and lipophilic properties, allowing it to interact with and disrupt the lipid bilayer of endothelial cell membranes. patsnap.compatsnap.comnih.gov This interaction is not merely superficial; the molecules integrate into the membrane, which disrupts the normal architecture of the lipid bilayer. patsnap.comresearchgate.netnih.gov This leads to the denaturation of proteins and lipids within the cell membrane, causing a rapid loss of cellular integrity. patsnap.com The primary mechanism is the solubilization of the cell membrane at sufficiently high concentrations, which increases membrane permeability and ultimately results in cell lysis. patsnap.comnih.gov This detergent-like effect is central to its function, as it directly compromises the structural barrier of the endothelial cells upon contact. aethoxysklerol-international.comorhancoskun.com
Following the initial membrane interaction, this compound triggers significant changes in intracellular signaling pathways. nih.govscirp.org Research has demonstrated that exposure to this compound activates cellular calcium signaling and nitric oxide pathways. nih.govnih.govplos.org The disruption of the cell membrane likely facilitates an influx of extracellular calcium and the release of calcium from intracellular stores. semanticscholar.org This modulation of intracellular calcium and nitric oxide production is a precursor to cytotoxicity and cell death. semanticscholar.orgresearchgate.net The activation of these pathways is a concentration-dependent phenomenon, with the timing and intensity of the response directly related to the concentration of the this compound solution. scirp.orgnih.gov
Table 1: Effect of this compound Concentration on Endothelial Cell Viability Over Time This table illustrates findings from a study on cultured bovine aortic endothelial cells, showing the time-dependent effect of different this compound concentrations on cell death.
This compound Concentration | Outcome after 15 Minutes | Outcome after 60 Minutes | Citation |
0.3% | Cell death occurred | - | nih.gov |
<0.003% | Cells remained alive | Cells remained alive | nih.gov |
Induction of Endothelial Cell Lysis and Programmed Cell Death
The culmination of membrane disruption and altered intracellular signaling is the death of the endothelial cell. patsnap.comnih.gov This occurs through two primary mechanisms: lysis and programmed cell death (apoptosis). semanticscholar.orgresearchgate.net Cell lysis, or oncosis, is the direct result of the detergent action of this compound, which compromises membrane integrity to such an extent that the cell swells and ruptures. patsnap.comnih.gov Concurrently, at sub-lytic concentrations, this compound has been shown to induce apoptosis. researchgate.netnih.gov This programmed cell death is mediated through a caspase-dependent pathway, indicating a more controlled, intrinsic cellular response to the chemical stressor. nih.gov Therefore, this compound's effect is a dual assault on the endothelium, causing both immediate structural failure and induced cellular suicide. semanticscholar.orgresearchgate.net
Post-Endothelial Injury Biological Cascades
The destruction of the endothelial lining exposes the subendothelial layers, triggering a response from blood components that leads to the formation of a stable occlusion. patsnap.comdrugbank.com
Immediately following endothelial damage, a cascade of events is initiated to form a thrombus. patsnap.comscirp.org The exposure of subendothelial collagen and the release of tissue factors prompt platelets to aggregate at the site of injury and adhere to the venous wall. patsnap.comdrugbank.comdroracle.ai This platelet activation and aggregation is a crucial step, forming an initial plug that begins to block blood flow in the treated vessel. orhancoskun.comyoutube.com The kinetics of this process are influenced by this compound concentration. Studies using thromboelastography have shown that low concentrations of this compound can initiate and promote strong clot formation. researchgate.net This procoagulant state is fundamental to the therapeutic mechanism, creating the foundation for a durable vessel occlusion. drugbank.comresearchgate.net
The initial platelet plug is stabilized and transformed into a solid thrombus through the development of a fibrin (B1330869) network. drugbank.comunboundmedicine.com The aggregated platelets, along with cellular debris from the lysed endothelial cells, become enmeshed in a dense network of fibrin. aethoxysklerol-international.comdroracle.aiyoutube.com This process effectively occludes the vessel. drugbank.comorhancoskun.com Over time, this organized thrombus undergoes fibrotic changes. patsnap.comscirp.org Fibroblasts migrate to the site, replacing the thrombus with connective fibrous tissue. drugbank.comaethoxysklerol-international.com This final stage transforms the vein into a fibrous cord, leading to its permanent closure and eventual reabsorption by the body. patsnap.comorhancoskun.com
Table 2: In Vitro Effects of this compound Concentration on Clot Formation This interactive table summarizes research findings on how varying concentrations of this compound impact the kinetics of clot formation in whole blood.
This compound Concentration | Effect on Clot Formation | Clot Characteristics | Citation |
Low (e.g., 0.075% - 0.1%) | Initiated Clot Formation | Strong Clot | researchgate.net |
Mid-Range (e.g., 0.15% - 0.3%) | Inhibited Platelet Contribution | Weak Clot (prone to lysis) | researchgate.net |
High (e.g., ≥ 0.6%) | Inhibited Clot Formation | No Clot Formed | researchgate.net |
Subsequent Fibrous Connective Tissue Remodeling
The primary therapeutic action of this compound as a sclerosing agent culminates in the replacement of the treated blood vessel with fibrous connective tissue. drugbank.comlgmpharma.com This process is a direct consequence of the initial endothelial damage induced by the compound. drugbank.comlgmpharma.compatsnap.com
Upon administration, this compound, acting as a non-ionic surfactant and detergent, disrupts the lipid bilayer of the endothelial cell membranes lining the blood vessel. patsnap.comaethoxysklerol-international.comsoton.ac.uk This leads to denaturation of cellular proteins and lipids, causing endothelial cell lysis and death. patsnap.com The exposure of the subendothelial layers triggers a cascade of events, beginning with the aggregation of platelets at the site of injury. drugbank.comlgmpharma.compatsnap.com This platelet aggregation, along with cellular debris and fibrin, forms a thrombus that occludes the vessel. drugbank.comlgmpharma.compatsnap.comaethoxysklerol-international.com
This organized thrombus then serves as a scaffold for the subsequent infiltration of fibroblasts. patsnap.com These fibroblasts are responsible for the synthesis and deposition of extracellular matrix components, most notably collagen. patsnap.com Over time, this process of fibrosis leads to the formation of a fibrous cord that replaces the original vascular structure. patsnap.comaethoxysklerol-international.com Ultimately, this fibrous tissue is gradually broken down and absorbed by the body, leading to the permanent eradication of the treated vein. aethoxysklerol-international.com This entire sequence, from endothelial damage to fibrous tissue remodeling, is the basis for this compound's efficacy in sclerotherapy. patsnap.comaethoxysklerol-international.com
Theoretical Constructs of Sclerosant Action
The action of sclerosing agents like this compound can be understood through theoretical models that consider the physical and chemical interactions within the treated vein. One such model focuses on the dilution of the sclerosant upon injection. nih.gov The effectiveness of the agent is dependent on maintaining a sufficient concentration at the vessel wall to induce endothelial damage. nih.gov
Foam formulations of this compound have been developed to enhance its efficacy, and their action is also explained by theoretical constructs. nih.gov The foam displaces blood more effectively than liquid, allowing for better contact between the sclerosant and the endothelium. nih.gov Mathematical models have been developed to describe the dynamics of expanding foam and the absorption of intravascular gas emboli, which are relevant to understanding the behavior of foam sclerosants within a vein. scirp.org The stability of the foam, which is influenced by factors like the gas mixture and the presence of surfactants, is a critical parameter in these models as it determines the duration and effectiveness of the contact with the vessel wall. soton.ac.uk
The mechanism of this compound's action is concentration-dependent. nih.gov As a detergent, it forms micelles that interact with and disrupt the endothelial cell membrane by dissolving essential molecules from its surface. aethoxysklerol-international.com This disruption of the cell membrane's lipid packing is a key biophysical effect that initiates the sclerotic process. soton.ac.uk The ability of this compound to perturb the lipid bilayer is directly related to its concentration. soton.ac.uk
Research on Anesthetic Properties and Voltage-Gated Ion Channel Interactions
This compound was originally developed as a local anesthetic, and recent research has focused on elucidating the mechanisms behind this property, particularly its interaction with voltage-gated ion channels. nih.govscitechnol.comscitechnol.com Studies have demonstrated that this compound inhibits voltage-gated sodium channels in a manner similar to clinically used local anesthetics. scitechnol.comscitechnol.com This inhibition is concentration-dependent, with an IC50 (half-maximal inhibitory concentration) of approximately 1.6 μM. scitechnol.comresearchgate.net
The inhibitory action of this compound on sodium channels is not specific to a particular isoform, as it affects both Nav1.7 and Nav1.3 channels. scitechnol.comresearchgate.net It induces both tonic (resting state) and phasic (use-dependent) inhibition of these channels. scitechnol.com The onset of this inhibition is relatively slow, occurring over one to two minutes. scitechnol.comresearchgate.net Research has also shown that this compound affects the voltage-dependent inactivation of sodium channels more significantly than their activation. scitechnol.com
Furthermore, studies on isolated cardiac tissues have revealed that this compound can also affect other ion channels. In guinea pig papillary muscle, it was found to decrease the maximum rate of rise of the action potential and shorten its duration, suggesting an effect on fast sodium channels. nih.gov In the isolated sinus node of rabbits, it decreased the spontaneous rate by reducing the diastolic depolarization rate. nih.gov These effects are attributed to a blockade of fast sodium channels and additional inhibitory effects on calcium and/or potassium conductance. nih.govresearchgate.net
The anesthetic properties of this compound are believed to contribute to its clinical utility by minimizing pain during sclerotherapy procedures. patsnap.com
Below is a table summarizing the research findings on this compound's interaction with voltage-gated ion channels:
Channel Type | Cell/Tissue Model | Observed Effect | Key Findings | References |
Voltage-Gated Sodium (Nav1.7) | Murine CAD cells | Inhibition | Concentration-dependent; IC50 of 1.6 μM; Tonic and phasic inhibition. | scitechnol.comresearchgate.net |
Voltage-Gated Sodium (Nav1.3) | Murine N1E-115 neuroblastoma cells | Inhibition | Non-isoform-specific; Slow onset of action. | scitechnol.comresearchgate.net |
Fast Sodium Channels | Guinea pig papillary muscle | Decreased max rate of rise of action potential | Shortened action potential duration. | nih.gov |
Calcium and/or Potassium Channels | Guinea pig papillary muscle, Rabbit sinus node | Inhibitory effects | Contributes to decreased spontaneous rate in sinus node. | nih.govresearchgate.net |
Pharmacological Characterization of Polidocanol
Pharmacodynamic Research
The pharmacodynamic effects of polidocanol are primarily characterized by its local action on the endothelium of blood vessels, which is dependent on both its concentration and its physical formulation. fda.govdrugbank.com
This compound exerts its sclerosant effects by inducing cell injury in a manner that is dependent on its concentration. nih.govscirp.org As a detergent, the this compound molecule has a hydrophobic pole that attaches to the lipid cell membranes of the venous endothelium. hres.cafda.govtoledoclinicvein.com This interaction disrupts the cell's osmotic barrier, leading to the destruction of endothelial cells. hres.cafda.govglobalrph.com
The process begins with the activation of cellular calcium signaling and nitric oxide pathways, which is followed by predictable, concentration-dependent cell death and lysis. nih.govscirp.org Following this initial endothelial damage, platelets aggregate at the site and adhere to the venous wall. fda.govaethoxysklerol-international.com This cascade results in the formation of a dense network of platelets, cellular debris, and fibrin (B1330869) that occludes the vessel. fda.govaethoxysklerol-international.com Over time, this occluded vein is replaced by fibrous connective tissue. fda.govaethoxysklerol-international.com Studies in rabbit marginal ear veins demonstrated that this compound concentrations of 0.25%, 0.5%, 1%, and 2% caused sclerosis in a dose-responsive manner. fda.gov
Both liquid and foam formulations of this compound cause endothelial necrosis, which leads to endothelial fibroplasia. fda.gov However, research indicates that the foam formulation is a more effective sclerosing agent than the liquid solution. scirp.orgfda.gov The primary advantage of the foam is its ability to displace blood within the vein, which allows the this compound to have direct and prolonged contact with the vessel wall. scirp.orgrxlist.com In contrast, liquid sclerosants are more susceptible to dilution by blood, which can decrease their efficacy. researchgate.netnih.gov
This enhanced effect is demonstrated in comparative studies. One trial found that a this compound foam achieved a nearly 70% success rate in eliminating reflux, compared to just 27% for the liquid formulation. nih.gov Another study reported that at three weeks post-treatment, complete elimination of reflux was observed in 85% of patients treated with foam, versus 35% in those who received the liquid form. regulations.gov After two years, the success rates were 53% for the foam group and 12% for the liquid group. regulations.gov Animal studies using the rabbit marginal ear vein model also confirmed that the microfoam was more effective than the this compound solution. fda.gov Generally, foam is considered to be at least twice as effective as the liquid form at the same concentration and volume. scirp.org
Upon entering the bloodstream, this compound is rapidly deactivated. hres.cafda.govtoledoclinicvein.com This deactivation occurs upon contact with blood components, which limits the sclerosant's action to the endothelium near the injection site. fda.govglobalrph.com The lytic activity of detergent sclerosants is attenuated by various elements in the blood. scirp.org
Studies have shown that the sclerosing activity of this compound is significantly decreased in blood, primarily due to deactivation by plasma proteins like albumin and by circulating blood cells. researchgate.netresearchgate.net The presence of erythrocytes and leukocytes diminishes the lytic activity of sclerosants. researchgate.net Platelets are particularly sensitive to the lytic effects of sclerosants compared to other blood cells. researchgate.net This rapid inactivation by blood components is a key feature of its mechanism, ensuring a localized effect. researchgate.netresearchgate.net
Clinical Research Methodologies and Study Designs for Polidocanol
Clinical Trial Phases and Regulatory Data Analysis for Polidocanol
The development of this compound for clinical use follows a structured pathway of clinical trials, typically categorized into distinct phases. Each phase is designed to answer specific questions about the drug's safety and efficacy. quanticate.com
Phase 0 (Exploratory): These initial studies in humans involve a very small number of participants and a subtherapeutic dose of the drug to evaluate its pharmacokinetics, such as oral bioavailability and half-life. quanticate.commedinstitute.com
Phase 1: The primary goal of Phase 1 trials is to assess the safety of the drug in a small group of healthy volunteers or, in some cases, patients. quanticate.commedinstitute.com Researchers determine the safe dosage range and identify potential side effects. quanticate.com These trials are often open-label. quanticate.com
Phase 2: Once deemed safe, this compound moves to Phase 2, where it is administered to a larger group of patients to evaluate its efficacy and further assess its safety. quanticate.commedinstitute.com These studies help to determine the optimal therapeutic dose. quanticate.com
Phase 3: Large-scale, multicenter pivotal trials are conducted in Phase 3 to confirm the drug's effectiveness, monitor side effects, and compare it to standard treatments. quanticate.commedinstitute.com The data from these trials are crucial for regulatory approval. quanticate.com For instance, the EASI trial was a placebo-controlled, randomized clinical trial that evaluated 0.5% and 1.0% this compound solutions for treating spider and reticular varicose veins, providing key data for regulatory submission. fda.gov
Phase 4: After a drug is approved for marketing, Phase 4 studies are conducted to gather additional information on its long-term safety and effectiveness in a "real-world" patient population. quanticate.commedinstitute.com These are often post-marketing surveillance studies. quanticate.com
Regulatory bodies like the U.S. Food and Drug Administration (FDA) meticulously analyze the data from all clinical trial phases before granting market approval. fda.gov This includes a thorough review of efficacy and safety data, as well as information on manufacturing and sterilization processes. fda.gov
Observational Study Designs in this compound Research (Retrospective and Prospective)
Observational studies play a crucial role in understanding the use and effects of this compound in routine clinical practice. bioclever.comnih.gov Unlike clinical trials where researchers assign interventions, observational studies involve observing patients who receive treatment as part of their standard care. nih.gov These studies can be either prospective or retrospective. bioclever.comnih.gov
Prospective Observational Studies: These studies follow a group of individuals (a cohort) over time to observe the outcomes of interest. bioclever.comnih.gov For example, a prospective cohort study might follow patients treated with this compound for varicose veins to assess the long-term durability of the treatment and quality of life. nih.govelsevier.esmedrxiv.orgresearchgate.netresearchgate.net Another example is a prospective, multicenter, cohort study that was conducted to compare the efficacy and safety of this compound foam sclerotherapy in patients with and without bleeding disorders for the treatment of hemorrhoidal disease. nih.gov
Retrospective Observational Studies: These studies look back in time at existing data, such as patient records, to analyze outcomes that have already occurred. bioclever.comnih.gov A retrospective study might review the charts of patients who underwent this compound sclerotherapy for venous malformations to evaluate the effectiveness of the treatment on symptoms like pain and swelling. nih.govresearchgate.net Retrospective studies are often quicker and less expensive to conduct than prospective studies. bioclever.com
Study Design | Indication | Key Findings/Objectives | Source |
---|---|---|---|
Prospective, Observational, Qualitative Study | Varicose Veins | Compared quality of life outcomes between this compound foam sclerotherapy and conventional surgery. | nih.govelsevier.esmedrxiv.orgresearchgate.net |
Retrospective Study | Venous Malformations | Evaluated the effectiveness of this compound sclerotherapy in alleviating symptoms such as pain and swelling. | nih.govresearchgate.net |
Prospective, Multicenter, Cohort Study | Hemorrhoidal Disease | Compared the efficacy and safety of this compound foam sclerotherapy in patients with and without bleeding disorders. | nih.gov |
Retrospective Review | Venous Malformations | Analyzed the efficacy and safety of different methods for injecting this compound. | researchgate.net |
Principles of Controlled Clinical Trial Design for this compound Efficacy
Controlled clinical trials are the gold standard for establishing the efficacy of this compound. These trials are meticulously designed to minimize bias and provide robust evidence.
Comparative Effectiveness Research Methodologies for this compound
Comparative effectiveness research directly compares different treatment options to determine which works best for which patients and under what circumstances. For this compound, this often involves comparing it to other established treatments.
A systematic review and network meta-analysis, for example, compared the effectiveness and safety of this compound 1% endovenous microfoam with endovenous thermal ablation for treating venous insufficiency. nih.govresearchgate.net Such studies synthesize evidence from multiple randomized and nonrandomized studies to provide a comprehensive comparison. nih.govresearchgate.net Another study design is a randomized controlled trial comparing this compound to another sclerosing agent, like phenol (B47542) in oil for internal hemorrhoids, to determine relative efficacy and patient satisfaction. turkjgastroenterol.org
Integration of Patient-Reported Outcome Measures (PROMs) in this compound Studies
Patient-Reported Outcome Measures (PROMs) are increasingly recognized as crucial endpoints in clinical trials. nih.govmedrxiv.org These tools capture the patient's perspective on their health, including symptoms, functional status, and quality of life. nih.gov In this compound research, PROMs provide valuable insights into the treatment's impact beyond objective clinical measures. elsevier.esmedrxiv.orgresearchgate.netresearchgate.netbvsalud.org For instance, studies evaluating this compound for varicose veins have used PROMs to assess changes in symptoms and quality of life as experienced by the patients themselves. nih.govelsevier.esmedrxiv.org
Methodologies for Assessing Quality of Life and Symptom Severity with this compound
Specific, validated questionnaires are used to assess quality of life and symptom severity in this compound studies. These instruments provide standardized and quantifiable measures of patient experience.
Venous Disease:
Venous Clinical Severity Score (VCSS): This physician-rated tool assesses the severity of chronic venous disease based on ten attributes, including pain, edema, and ulceration. nih.govelsevier.esmedrxiv.org
VEINES-QoL/Sym: This patient-reported questionnaire specifically measures quality of life and symptoms associated with venous disease. nih.govelsevier.esmedrxiv.org It covers domains such as symptoms, limitations in daily activities, and psychosocial impact. nih.govelsevier.es
Aberdeen Varicose Vein Questionnaire (AVVQ): Another patient-completed questionnaire used to assess the impact of varicose veins on quality of life. nih.gov
Varicose Vein Symptoms Questionnaire (VVSymQ): A patient-reported tool used to assess the symptoms of varicose veins. nih.gov
General Health Status:
Short-Form 36 Health Survey (SF-36): A generic health questionnaire that measures health-related quality of life across eight domains. nih.gov
EQ-5D: A standardized instrument for use as a measure of health outcome. researchgate.nethcitajuba.org.br
Assessment Tool | Description | Used In this compound Studies For | Source |
---|---|---|---|
Venous Clinical Severity Score (VCSS) | Physician-rated tool for chronic venous disease severity. | Varicose Veins | nih.govelsevier.esmedrxiv.org |
VEINES-QoL/Sym | Patient-reported questionnaire for venous disease quality of life and symptoms. | Varicose Veins | nih.govelsevier.esmedrxiv.org |
Aberdeen Varicose Vein Questionnaire (AVVQ) | Patient-completed questionnaire for varicose vein impact on quality of life. | Varicose Veins | nih.gov |
Varicose Vein Symptoms Questionnaire (VVSymQ) | Patient-reported tool for varicose vein symptoms. | Varicose Veins | nih.gov |
Short-Form 36 Health Survey (SF-36) | Generic health questionnaire for health-related quality of life. | Varicose Veins | nih.gov |
EQ-5D | Standardized instrument for measuring health outcome. | Venous Ulcers | researchgate.nethcitajuba.org.br |
Imaging Modalities in Clinical Assessment of this compound Treatment
Imaging plays a vital role in the diagnosis, treatment guidance, and follow-up assessment of conditions treated with this compound.
Ultrasound (US): Duplex ultrasound is a cornerstone in the management of venous disease. It is used for initial diagnosis, mapping of abnormal veins, and guiding the injection of this compound foam sclerotherapy. veinhealth.com.aunih.gov Post-treatment, ultrasound is used to assess the occlusion of the treated vein and to rule out complications. veinhealth.com.aunih.gov Ultrasound elastography is an emerging technique that can help determine the age and structure of the venous thrombus formed after sclerotherapy. polradiol.com
Magnetic Resonance Imaging (MRI): MRI is a primary imaging modality for diagnosing and evaluating vascular malformations. nih.govamegroups.orgfrontiersin.org It provides detailed information about the location, size, and extent of the lesion. nih.govamegroups.orgnih.gov Contrast-enhanced MRI can improve the visualization of the malformation. amegroups.org Post-treatment MRI is used to assess the reduction in the volume of the malformation. frontiersin.org
Digital Subtraction Angiography (DSA) and Phlebography: In some cases of vascular malformations, DSA or phlebography may be used to visualize the lesion and its drainage, which can be important for treatment planning. nih.govresearchgate.net DSA can also be used to monitor the injection of this compound in real-time. researchgate.net
Imaging Modality | Application in this compound Treatment | Source |
---|---|---|
Ultrasound (US) | Diagnosis, treatment guidance (ultrasound-guided sclerotherapy), and follow-up assessment of venous disease. | veinhealth.com.aunih.gov |
Ultrasound Elastography | Assessing the characteristics of the thrombus post-sclerotherapy. | polradiol.com |
Magnetic Resonance Imaging (MRI) | Diagnosis, pre-treatment planning, and post-treatment evaluation of vascular malformations. | nih.govamegroups.orgfrontiersin.org |
Digital Subtraction Angiography (DSA) / Phlebography | Visualization and real-time monitoring of this compound injection in vascular malformations. | nih.govresearchgate.net |
Role of Ultrasound Guidance and Monitoring in this compound Procedures
Ultrasound guidance is integral to the safety and efficacy of this compound procedures, particularly in the context of sclerotherapy for varicose veins. nih.govnih.govoup.comelsevier.eshcitajuba.org.br Duplex ultrasound, which combines traditional ultrasound imaging with Doppler flow information, is a cornerstone of modern venous treatment. oup.comnagoya-u.ac.jp It allows for detailed mapping of the venous system, identifying the location and extent of incompetent veins, which is crucial for accurate treatment planning. nih.gov
During the procedure, real-time ultrasound guidance enables the clinician to precisely position the needle within the target vein, even for those that are not visible on the skin's surface. nih.govelsevier.eshcitajuba.org.br This precision is paramount for injecting the this compound sclerosant directly into the intended vessel, minimizing the risk of extravasation (leakage into surrounding tissues). researchcommons.org When this compound is administered as a foam, its visibility on ultrasound allows the practitioner to monitor its distribution within the vein and ensure it reaches the entire diseased segment. researchgate.net This visual feedback helps in controlling the volume and spread of the foam, contributing to a more effective and controlled obliteration of the vein. hcitajuba.org.brresearchgate.net
Post-procedurally, ultrasound is used to monitor the treated vein, confirming its closure and assessing for any potential complications. nih.gov Follow-up duplex scans are typically performed to evaluate the treatment's success by checking for the elimination of reflux and the occlusion of the sclerosed vein. medrxiv.orgresearchgate.netnih.gov This monitoring is a key component in clinical studies evaluating the long-term efficacy of this compound treatments. medrxiv.orgresearchgate.netnih.gov
The integration of ultrasound has transformed this compound sclerotherapy from a blind procedure to a highly targeted and monitored intervention, significantly enhancing its safety and effectiveness. nih.govoup.comhcitajuba.org.br
Table 1: Role of Ultrasound in this compound Procedures
Phase | Application of Ultrasound | Key Benefits |
---|---|---|
Pre-procedural | Duplex ultrasound mapping of venous anatomy and reflux. | Accurate diagnosis, identification of treatment targets, and procedural planning. nih.gov |
Intra-procedural | Real-time guidance for needle placement and injection. | Precise delivery of this compound, enhanced safety by avoiding non-target structures. nih.govelsevier.eshcitajuba.org.br |
Visualization of foam sclerosant distribution. | Controlled administration, ensuring adequate treatment of the vein segment. researchgate.net |
| Post-procedural | Monitoring of vein closure and assessment of treatment efficacy. | Confirmation of successful treatment, early detection of potential complications. nih.govmedrxiv.orgresearchgate.net |
Advanced Radiological Imaging Techniques and Associated Limitations
While duplex ultrasound is the primary imaging modality for most this compound procedures, advanced radiological techniques such as Magnetic Resonance Imaging (MRI) and Computed Tomography (CT) can play a role in specific clinical research scenarios, particularly in complex cases. nih.govnagoya-u.ac.jpijdvl.com For instance, in the investigation of venous malformations, MRI is often indicated to assess the full extent and depth of the malformation before treatment with this compound. ijdvl.com Post-treatment, MRI is considered well-suited for evaluating the clinical outcome of sclerotherapy by visualizing the reduction in the volume of the malformation. nih.govnagoya-u.ac.jp
CT scans are less frequently used in the context of venous treatments with this compound. nih.gov Their application is generally limited to cases where there is suspected intraosseous (within the bone) involvement of a vascular malformation, an area where CT may provide superior imaging compared to MRI. nih.gov In some research protocols for venous malformations, a CT or ultrasound is used to confirm that a puncture cavity is visible for the procedure. nagoya-u.ac.jp
However, these advanced imaging techniques have notable limitations in the context of this compound clinical research. Both MRI and CT are significantly more expensive and less accessible than ultrasound, making them less practical for routine monitoring in large-scale clinical trials. hcitajuba.org.br Furthermore, CT involves exposure to ionizing radiation, which raises safety considerations, especially for repeated use in a research setting. dirjournal.org
For the evaluation of varicose veins, the primary indication for this compound, the detailed anatomical and functional information provided by duplex ultrasound is generally sufficient, making the use of more advanced and costly imaging techniques unnecessary in most cases. nih.govelsevier.es The development of newer imaging technologies, such as photon-counting CT, may offer higher resolution and potentially lower radiation doses in the future, but their specific application in this compound research is not yet established. dirjournal.org
Table 2: Advanced Imaging in this compound Research
Imaging Modality | Potential Application in this compound Research | Limitations |
---|---|---|
Magnetic Resonance Imaging (MRI) | Assessing the extent of complex venous malformations pre-treatment. ijdvl.com | High cost, limited accessibility, less practical for routine monitoring. hcitajuba.org.br |
Evaluating treatment response and volume reduction post-sclerotherapy. nih.govnagoya-u.ac.jp | ||
Computed Tomography (CT) | Evaluating intraosseous involvement of vascular malformations. nih.gov | Exposure to ionizing radiation, limited soft tissue contrast compared to MRI. dirjournal.org |
Ethical Considerations in this compound Clinical Research
Ethical conduct is a fundamental prerequisite for all clinical research involving this compound. A primary ethical obligation is obtaining informed consent from all participants. oup.comresearchcommons.orgijdvl.com This process must ensure that potential subjects are fully aware of the nature of the research, the procedures involved, the potential risks and benefits, and the fact that their participation is voluntary. oup.comhcitajuba.org.br For treatments that may be considered off-label or are not yet approved by regulatory bodies like the FDA for certain uses, this disclosure is particularly critical. oup.com
Clinical trial protocols for this compound must be reviewed and approved by an independent ethics committee or institutional review board (IRB). elsevier.esnagoya-u.ac.jpmedrxiv.org This oversight ensures that the research is scientifically sound, that the risks to participants are minimized and justified by the potential benefits, and that the rights and welfare of the subjects are protected throughout the study. elsevier.esnagoya-u.ac.jp Adherence to established ethical guidelines, such as the Declaration of Helsinki, is a standard requirement for conducting such research. nagoya-u.ac.jp
Patient selection for clinical trials must be equitable and based on clear inclusion and exclusion criteria to ensure that the research questions can be answered while protecting vulnerable populations. nagoya-u.ac.jpresearchcommons.org For instance, exclusion criteria often include conditions that could increase the risk of the procedure, such as a history of deep vein thrombosis or certain allergies. nagoya-u.ac.jp
The dissemination of research findings should be done responsibly. This includes publishing results in peer-reviewed journals to contribute to the evidence-based application of this compound. researchgate.netnih.gov The protection of patient privacy is also a key ethical consideration, and data should be anonymized to prevent the identification of individuals. researchgate.netnih.gov
Table 3: Key Ethical Principles in this compound Research
Ethical Principle | Application in this compound Clinical Trials |
---|---|
Informed Consent | Participants must be fully informed about the study, including the investigational nature of some treatments, and voluntarily agree to participate. oup.comhcitajuba.org.brresearchcommons.orgijdvl.com |
Ethical Review | An independent ethics committee or IRB must approve the study protocol to ensure it is ethically and scientifically sound. elsevier.esnagoya-u.ac.jpmedrxiv.org |
Patient Selection | Inclusion and exclusion criteria must be clearly defined to ensure fair participant selection and minimize risks. nagoya-u.ac.jpresearchcommons.org |
Confidentiality | Patient data must be kept confidential and anonymized in publications. researchgate.netnih.gov |
| Scientific Validity | Research must be designed and conducted in a way that yields meaningful and reliable results. researchgate.netnih.gov |
Efficacy Research of Polidocanol in Diverse Clinical Applications
Research on Polidocanol Sclerotherapy for Venous Insufficiency and Varicose Veins
This compound has been extensively studied as a sclerosing agent for the treatment of venous insufficiency and varicose veins. Its efficacy is attributed to its mechanism of action, which involves damaging the endothelial cells of the treated vein, leading to its eventual fibrosis and closure. Research has focused on various applications, from large truncal veins to smaller reticular and spider veins.
Efficacy in Saphenous Vein Insufficiency and Tributary Ablation
Sclerotherapy with this compound, particularly in foam form, has become a prominent minimally invasive treatment for incompetence of the great saphenous vein (GSV) and small saphenous vein (SSV), as well as their tributaries. minervamedica.itsouthcarolinablues.comphlebolymphology.org
Clinical trials have demonstrated the effectiveness of this compound foam in closing incompetent saphenous veins. A multicenter, randomized, placebo-controlled study found that this compound endovenous microfoam (PEM) significantly improved physician-assessed vein appearance at week 8 when used as an adjunct to endovenous thermal ablation. nih.gov Furthermore, patients treated with PEM required fewer additional treatments for residual varicosities between week 8 and month 6 compared to those who received a placebo. nih.gov
Long-term follow-up studies have provided insights into the durability of this compound foam sclerotherapy. In a five-year follow-up of patients with symptomatic great saphenous vein insufficiency, the occlusion rate for ultrasound-guided foam sclerotherapy was 51%, compared to 96% for open surgery and 89% for endovenous laser ablation. southcarolinablues.com Another study analyzing three-year results of ultrasound-guided catheter-directed foam sclerotherapy reported a permanent obliteration of the GSV in 81.5% of cases. phlebolymphology.org
When compared to other treatment modalities, this compound foam has shown variable results. A network meta-analysis indicated that this compound 1% endovenous microfoam was not statistically different from endovenous thermal ablation in terms of venous closure. minervamedica.it However, in a randomized trial comparing endovenous laser ablation (EVLA) to physician-compounded this compound foam for small saphenous vein incompetence, the rate of reflux elimination at 36 months was significantly better after EVLA (86%) than after ultrasound-guided foam sclerotherapy (UGFS) (56%). phlebolymphology.org A prospective observational study comparing this compound foam sclerotherapy to conventional surgery found that both treatments led to significant improvements in the Venous Clinical Severity Score (VCSS) and quality of life scores 30 days post-procedure. medrxiv.org
Table 1: Comparison of Efficacy of this compound Foam Sclerotherapy in Saphenous Vein Insufficiency
Study | Comparison | Key Finding | Follow-up |
---|---|---|---|
Vähäähö et al. (2018) southcarolinablues.com | UGFS vs. Open Surgery vs. EVLA | GSV occlusion rate: 51% (UGFS), 96% (Surgery), 89% (EVLA). | 5 years |
Hamel-Desnos et al. (2023) southcarolinablues.com | UGFS vs. EVLA for SSV | Reflux elimination: 56% (UGFS) vs. 86% (EVLA). | 36 months |
Ali et al. phlebolymphology.org | UGFS with tumescent anesthesia | Permanent GSV obliteration in 81.5% of cases. | 36 months |
Sak et al. (2023) medrxiv.org | This compound Foam vs. Conventional Surgery | Both treatments significantly improved VCSS and quality of life. | 30 days |
Vasquez & Gasparis (2017) nih.govphlebolymphology.org | PEM + ETA vs. Placebo + ETA | PEM significantly improved physician-assessed appearance and reduced the need for additional treatment. | 8 weeks & 6 months |
Outcomes in Reticular Veins and Telangiectasias Treatment
This compound sclerotherapy is considered a gold standard for treating reticular veins and telangiectasias (spider veins). venousnews.com Research has consistently shown its effectiveness in improving the appearance of these small, superficial veins.
A double-blind, randomized, comparative clinical trial (EASI study) demonstrated the superiority of this compound over a placebo, with significantly more patients satisfied with the treatment outcome at 12 and 26 weeks. researchgate.net Specifically, 84% and 88% of patients were satisfied with this compound at 12 and 26 weeks respectively, compared to much lower satisfaction rates with the placebo. researchgate.net Another randomized controlled trial reported that patient and investigator satisfaction with this compound was significantly higher than with a placebo, with satisfaction rates ranging from 86% to 90%. researchgate.net
Comparisons between this compound and other sclerosing agents have also been a focus of research. One study found no clear difference in the resolution or improvement of telangiectasias when comparing this compound to other sclerosing agents. nih.gov However, the this compound group experienced fewer cases of pain. nih.gov A comparative study involving Nd:YAG laser and sclerotherapy found that for telangiectasias under 1 mm, laser treatment had a higher potential for a good outcome. spandidos-publications.com For telangiectasias over 1 mm, this compound showed good to very good results in 86.25% of legs after a second session. spandidos-publications.com
The formulation of the sclerosing agent also plays a role in efficacy. A study comparing different this compound foam to air ratios (1:2 vs. 1:4) for the treatment of reticular veins found similar levels of efficacy and safety for both ratios, as assessed by both patients and physicians. venousnews.com
Table 2: Efficacy of this compound in Reticular Veins and Telangiectasias
Study | Comparison | Primary Outcome | Key Finding |
---|---|---|---|
EASI Study researchgate.net | This compound vs. Placebo | Patient Satisfaction | 84% (12 weeks) and 88% (26 weeks) satisfied with this compound vs. 14% and 11% with placebo. |
Cochrane Review nih.gov | This compound vs. Other Sclerosants | Resolution/Improvement | No clear difference in resolution; less pain with this compound. |
Crețu et al. (2018) spandidos-publications.com | This compound vs. Nd:YAG Laser | Good/Very Good Results (>1mm veins) | 86.25% for this compound after the second session. |
Hoss (2019) venousnews.com | This compound Foam (1:2 vs 1:4 ratio) | Improvement at 90 days | No statistically significant difference between ratios; 26-75% improvement reported by subjects. |
Impact of this compound on Venous Leg Ulcer Healing
This compound foam sclerotherapy is increasingly used as a treatment for the underlying superficial venous insufficiency in patients with venous leg ulcers (VLUs). The goal is to correct the venous hypertension that contributes to ulcer formation and persistence.
An observational study (VIEW-VLU) investigated the effect of 1% this compound microfoam on VLU healing. nih.gov The study enrolled patients with often recalcitrant ulcers. The median wound perimeter decreased by 27.0% at 12 weeks, and by this time, 53.8% of the ulcers had healed. nih.gov The median time to ulcer closure was 89 days. nih.gov Furthermore, in a Kaplan-Meier analysis, 88.9% of the healed wounds remained closed at 12 weeks after closure. nih.gov Patients also experienced a significant reduction in pain. nih.gov
A prospective study followed 19 patients with venous ulcers treated with ultrasound-guided this compound foam sclerotherapy. scielo.br At a mean follow-up of 791 days, only one case of ulcer relapse was observed. The study also noted a significant improvement in the Venous Clinical Severity Score (VCSS) after the procedure. scielo.br
The Terminal Interruption of the Reflux Source (TIRS) technique, which involves ultrasound-guided sclerotherapy of incompetent perforators and veins in the ulcer bed, has shown promise. actasdermo.org In case reports, this technique has led to complete re-epithelialization within weeks. actasdermo.org
Table 3: this compound Foam Sclerotherapy in Venous Leg Ulcer Healing
Study | Number of Patients | Primary Outcome | Key Findings |
---|---|---|---|
VIEW-VLU Study nih.gov | 80 wounds | Ulcer Healing | 53.8% of wounds healed by 12 weeks; Median time to closure was 89 days. |
Silva et al. (2017) scielo.br | 19 patients | Ulcer Relapse & VCSS | One case of ulcer relapse; Significant improvement in VCSS. |
Asin et al. (2019) actasdermo.org | Case Report | Ulcer Healing | Complete re-epithelialization by the fourth week using the TIRS technique. |
This compound Sclerotherapy for Vascular Malformations Research
This compound sclerotherapy has emerged as a valuable treatment option for various vascular malformations, offering a less invasive alternative to surgery.
Effectiveness in Venous Malformations (VMs)
This compound is an effective sclerosant for venous malformations (VMs), which are the most common type of vascular malformation. nih.govekb.eg Its efficacy stems from its ability to induce endothelial damage, leading to thrombosis and subsequent fibrosis of the malformation.
A meta-analysis of 11 studies involving 287 participants investigated the efficacy of this compound for VMs, defining an effective treatment as a lesion reduction of more than 50%. nih.govnih.gov The pooled effective rate was 89%. nih.govnih.gov Another study reported a treatment response rate of 88% in oral VMs. mdpi.com
Research has also focused on symptom improvement. A retrospective study of 84 patients with VMs found a significant decrease in pain, swelling, functional limitation, and cosmetic discomfort at 1, 2, 3, and 6-month follow-ups after this compound sclerotherapy. researchgate.net
When comparing this compound foam to ethanol (B145695), a prospective interventional study found no significant difference in the postoperative change of symptoms or degree of satisfaction, suggesting that this compound foam is nearly as effective as ethanol but may be better tolerated. ekb.eg Another study found foam sclerotherapy with this compound to be significantly more effective than liquid sclerotherapy. mdpi.com
Table 4: Efficacy of this compound Sclerotherapy in Venous Malformations (VMs)
Study | Study Type | Number of Participants | Key Efficacy Outcome |
---|---|---|---|
Liu et al. (2022) nih.govnih.gov | Meta-analysis | 287 | 89% pooled effective rate (>50% lesion reduction). |
Kengeri et al. (2025) researchgate.net | Retrospective Study | 84 | Significant decrease in pain, swelling, and functional limitation. |
Ota et al. (2022) mdpi.com | Clinical Study | 17 sites (oral VMs) | 88% treatment response rate. |
Alstohy et al. (2023) ekb.eg | Prospective Interventional Study | 20 | This compound foam is nearly as effective as ethanol. |
Research on this compound in Lymphatic Malformations
This compound sclerotherapy has also been investigated for the treatment of lymphatic malformations (LMs), particularly low-flow lesions. The response to treatment can vary depending on the type of LM.
A retrospective observational study analyzed the efficacy of this compound microfoam sclerotherapy in 20 patients with head and neck VMs and LMs. researchgate.netdoi.org The study found a mean volume reduction of 72.98%. researchgate.netdoi.org The response was most significant in macrocystic LMs, with a mean volume reduction of 79.5%. researchgate.netdoi.org Mixed LMs showed a moderate response with a 60.5% mean volume reduction, while microcystic LMs had a poorer response at 42.5%. researchgate.netdoi.org An excellent to moderate clinical response, based on volume reduction and symptom resolution, was observed in 94.4% of all cases treated. researchgate.netdoi.org
Another study found that sclerotherapy combining this compound foam and bleomycin (B88199) liquid had a clinical effective rate of 100% for lymphatic malformations. nih.gov
Table 5: Efficacy of this compound Sclerotherapy in Lymphatic Malformations (LMs)
Study | Study Type | Number of Participants | Key Findings |
---|---|---|---|
Paderno et al. (2021) researchgate.netdoi.org | Retrospective Observational Study | 20 (VMs and LMs) | Mean volume reduction in LMs: 79.5% (macrocystic), 60.5% (mixed), 42.5% (microcystic). |
Chen et al. (2023) nih.gov | Retrospective Review | 210 (CVMs) | 100% clinical effective rate in the lymphatic malformation group (combination therapy). |
Application in Other Complex Vascular Anomalies
This compound has demonstrated efficacy in the management of various complex vascular anomalies beyond more common presentations. Its use as a sclerosing agent is valued in treating conditions like Klippel-Trenaunay Syndrome (KTS), which is characterized by capillary malformations, varicose veins, and bone or soft tissue hypertrophy. numberanalytics.commdpi.comresearchgate.net Sclerotherapy with this compound aims to induce endothelial damage, leading to thrombosis and fibrosis, ultimately obliterating the abnormal vessels. numberanalytics.com This can help reduce symptoms such as pain and swelling and improve the cosmetic appearance of the affected area. numberanalytics.com
In patients with KTS, this compound has been used as a detergent sclerosant, often in a foam preparation, to treat venous malformations. numberanalytics.commdpi.comresearchgate.net Studies have shown that ultrasound-guided foam sclerotherapy with this compound can lead to significant improvements in signs and symptoms for KTS patients. researchgate.net For instance, in a study involving seven KTS patients, all reported symptomatic improvement after treatment with this compound foam. researchgate.net Another retrospective analysis of 50 patients with congenital vascular malformations, including 15 with KTS, found that this compound microfoam was beneficial in 92% of cases, with many experiencing a significant reduction in lesion size and resolution of pain. nih.gov
Beyond KTS, this compound is also utilized in the treatment of other low-flow vascular malformations. uobaghdad.edu.iqekb.eg Research comparing different sclerosing agents has indicated that while ethanol may have a higher cure rate, this compound is considered a safer option with fewer complications. ekb.eg In a meta-analysis of studies on venous malformations, this compound treatment was effective in 86% of cases, with effectiveness defined as a greater than 50% reduction in lesion size. nih.govresearchgate.net
Table 1: Efficacy of this compound in Complex Vascular Anomalies
Vascular Anomaly | Number of Patients | This compound Formulation | Key Efficacy Findings | Reference |
---|---|---|---|---|
Klippel-Trenaunay Syndrome (KTS) | 7 | Foam | All patients reported improvement in signs and symptoms. | researchgate.net |
Congenital Vascular Malformations (including KTS) | 50 | Microfoam | Beneficial in 92% of cases; 25 of 39 patients with pain reported complete resolution. | nih.gov |
Low-Flow Venous Malformations | 17 | Foam | Nine patients had an excellent outcome, and three had a good outcome based on lesion size reduction. | uobaghdad.edu.iq |
Venous Malformations (Meta-analysis) | 287 | Liquid/Foam | 86% effectiveness (lesion reduction >50%). | nih.govresearchgate.net |
Investigational Applications and Emerging Research Pathways for this compound
Intralesional Sclerotherapy for Cutaneous Lesions (e.g., Plantar Warts)
Recent research has explored the use of intralesional this compound for the treatment of cutaneous lesions, particularly plantar warts. nih.govresearchcommons.org The proposed mechanism is that this compound induces coagulation and endovascular fibrosis, leading to the destruction of the wart tissue. ekb.eg
A pilot study involving 20 patients with plantar warts treated with biweekly intralesional injections of 3% this compound showed promising results. nih.gov At the end of the study, 60% of patients achieved complete clearance of their warts, 25% had a partial response, and 15% had no response. nih.gov Another study with a larger cohort of 80 patients also demonstrated the efficacy of intralesional this compound, with complete response rates as high as 60% in some treatment groups. researchcommons.org These studies suggest that intralesional this compound may be a safe and effective treatment option for plantar warts. nih.govresearchcommons.org
Table 2: Efficacy of Intralesional this compound for Plantar Warts
Study Design | Number of Patients | This compound Concentration | Key Efficacy Findings | Reference |
---|---|---|---|---|
Open-label, prospective, pilot study | 20 | 3% | 60% complete clearance, 25% partial response. | nih.gov |
Prospective, open-label pilot research | 80 (divided into 4 groups) | 1%, 2%, 3% | Complete response rates of up to 60% in the 1% and 2% groups. | researchcommons.org |
This compound in the Treatment of Cystic and Pseudocystic Lesions
This compound sclerotherapy is being investigated as a treatment for various cystic and pseudocystic lesions due to its ability to cause inflammation and subsequent fibrosis of the cyst lining. scirp.orgnih.gov This application has been explored in digital myxoid cysts, simple renal cysts, and aneurysmal bone cysts. actasdermo.orgnih.govkarger.com
For digital myxoid cysts, a study of 15 cases treated with this compound injection after incision and drainage showed high cure rates with low recurrence. actasdermo.org In the treatment of simple renal cysts, a study of 15 patients demonstrated a 93% efficacy rate, with 14 of the cysts disappearing completely after aspiration and this compound sclerotherapy. karger.com
Research on aneurysmal bone cysts (ABCs) has also shown promising results. A retrospective analysis of 38 consecutive patients treated with repeated this compound injections reported that all but one cyst healed. nih.gov Another study involving 70 patients with primary ABCs found successful healing in 83% of cases. universiteitleiden.nl Similarly, a study of 56 patients showed a 100% healing rate at the final follow-up. healthcare-bulletin.co.uk
Table 3: Efficacy of this compound in Cystic and Pseudocystic Lesions
Lesion Type | Number of Patients | Key Efficacy Findings | Reference |
---|---|---|---|
Digital Myxoid Cysts | 15 cysts (13 patients) | High cure rates, low recurrence. | actasdermo.org |
Simple Renal Cysts | 15 | 93% efficacy; 14 cysts completely disappeared. | karger.com |
Aneurysmal Bone Cysts | 38 | 37 out of 38 cysts healed. | nih.gov |
Aneurysmal Bone Cysts | 70 | 83% successful healing rate. | universiteitleiden.nl |
Aneurysmal Bone Cysts | 56 | 100% complete radiological and clinical healing. | healthcare-bulletin.co.uk |
Research on this compound for Internal Hemorrhoids and Esophageal Varices
This compound has been extensively studied and used for the treatment of internal hemorrhoids and esophageal varices through sclerotherapy. scirp.orgnih.govturkjgastroenterol.org
For internal hemorrhoids, this compound is often used as a foam preparation. A large study with 2,000 patients demonstrated a 98% satisfaction rate in controlling bleeding and reducing prolapse. rcaap.ptresearchgate.net A randomized controlled trial comparing 3% this compound to 5% phenol (B47542) in oil for grade 1 and 2 internal hemorrhoids found that this compound was more effective, with 94.7% of patients in the this compound group being treated successfully after two sessions, compared to 84% in the phenol group. turkjgastroenterol.org A newer technique, endoscopic this compound foam sclerobanding (EFSB), has also been shown to significantly reduce recurrence rates and post-procedural pain compared to traditional endoscopic rubber band ligation. nih.govwjgnet.com
In the context of esophageal varices, this compound sclerotherapy is a first-line treatment for acute bleeding. scirp.org A prospective randomized trial comparing this compound with ethanolamine (B43304) oleate (B1233923) for the eradication of esophageal varices found that while both were effective, ethanolamine oleate was superior in preventing rebleeding. nih.gov Eradication of varices was achieved in 64.1% of patients treated with this compound. nih.gov Another study involving 112 patients showed that this compound, either alone or in combination with cyanoacrylate, was effective in controlling acute bleeding in all cases. nih.gov
Table 4: Efficacy of this compound in Internal Hemorrhoids and Esophageal Varices
Condition | Study Design | Number of Patients | Key Efficacy Findings | Reference |
---|---|---|---|---|
Internal Hemorrhoids (Grades II/III/IV) | Prospective | 2000 | 98% patient satisfaction with blood loss control and prolapse reduction. | rcaap.ptresearchgate.net |
Internal Hemorrhoids (Grades I/II) | Randomized Controlled Trial | 150 | 94.7% success rate with this compound vs. 84% with phenol in oil. | turkjgastroenterol.org |
Esophageal Varices | Prospective Randomized Trial | 28 (in this compound group) | Eradication of varices achieved in 64.1% of patients. | nih.gov |
Esophageal Varices | Prospective Study | 112 | Acute hemostasis achieved in all cases (68 treated with this compound alone). | nih.gov |
Studies on this compound in Pain Management and Antipruritic Effects
This compound possesses local anesthetic properties and has been investigated for its role in pain management and for its antipruritic (anti-itch) effects. scirp.orgmdpi.comnih.gov
In the context of pain management, this compound sclerotherapy has been shown to be effective in reducing pain associated with venous malformations. nih.govokayama-u.ac.jpresearchgate.net A retrospective study of 84 patients found a significant decrease in pain, swelling, and functional limitation following treatment. nih.gov Another study focusing on painful venous malformations reported that 89.7% of patients experienced pain improvement after sclerotherapy. researchgate.net Research has also explored its use in chronic pain from tendinopathies, where it may relieve pain by targeting neovascularization. scirp.org A pilot study on chronic painful shoulder impingement syndrome showed a significant reduction in pain scores after this compound injections. researchgate.net
Regarding its antipruritic effects, this compound is used in topical formulations to treat itching skin conditions like eczema. scirp.orgnih.gov Studies have shown that topical this compound can significantly reduce cowhage-induced itch, which is a model for histamine-independent itch often associated with conditions like atopic dermatitis. mdpi.comnih.govresearchgate.net However, it did not show a significant effect on histamine-induced itch. nih.govresearchgate.net The mechanism is thought to be related to its interaction with PAR-2 receptors. mdpi.com
Table 5: Efficacy of this compound in Pain Management and as an Antipruritic
Application | Study Design | Number of Subjects | Key Efficacy Findings | Reference |
---|---|---|---|---|
Painful Venous Malformations | Retrospective | 84 | Significant decrease in pain, swelling, and functional limitation. | nih.gov |
Painful Venous Malformations | Retrospective | 29 | 89.7% of patients experienced pain improvement. | researchgate.net |
Chronic Painful Shoulder Impingement | Pilot Study | 15 | Significant reduction in pain scores (VAS from 79 to 21). | researchgate.net |
Cowhage-Induced Itch | Randomized Controlled Trial | 45 | Significantly reduced cowhage-induced itch by 58%. | nih.govresearchgate.net |
Safety, Toxicity, and Adverse Event Research of Polidocanol
Local Adverse Events and Tissue Responses to Polidocanol
Local adverse events are the most frequently reported complications associated with this compound administration. These events are typically confined to the injection site and surrounding tissues.
Research on Post-Treatment Pigmentation and Dermal Alterations
Post-sclerotherapy hyperpigmentation is a common adverse effect following treatment with this compound-containing sclerosants. researchgate.net This discoloration of the skin along the path of the treated vein occurs in 10% to 30% of patients in the short term, typically becoming noticeable within 3 to 4 weeks post-treatment. phlebolymphology.org While spontaneous resolution is observed in 70% of cases within six months, the pigmentation may persist for over a year in up to 10% of patients. phlebolymphology.org
The incidence of hyperpigmentation appears to be influenced by the concentration of this compound used. nih.gov Research indicates that the likelihood of this side effect increases with higher concentrations of the sclerosing agent. nih.gov For the treatment of telangiectasias and reticular veins, the incidence of hyperpigmentation varies significantly with this compound concentration, as detailed in the table below. nih.gov
This compound Concentration (Liquid and Foam) | Incidence of Hyperpigmentation |
0.25% | 2% to 25% |
0.5% | 12.5% to 67.9% |
1% | 13% to 73% |
Data sourced from a systematic literature review on skin hyperpigmentation after sclerotherapy with this compound. nih.gov
For the treatment of truncal veins, the incidence of hyperpigmentation also varies with the concentration of this compound. nih.gov Furthermore, when treating side branches, the incidence of hyperpigmentation has been reported to range from 5.6% to 53% for both foam and liquid sclerotherapy. researchgate.netnih.gov Hyperpigmentation that persists for more than a year after treatment of truncal veins with 1%–3% this compound foam has an incidence of 8.1% to 17.5%. researchgate.net
Another dermal alteration observed after this compound treatment is telangiectatic matting, which is the development of new, tiny blood vessels near the treated area. phlebolymphology.org This occurs in a significant percentage of patients and usually resolves spontaneously within 3 to 12 months. phlebolymphology.org
Mechanisms of Necrosis and Ulceration Associated with this compound
Tissue necrosis, which can manifest as ulceration, is a rare but serious complication of this compound injection. phlebolymphology.orgkarger.com While the precise incidence is not well-defined, it is considered an infrequent event. researchgate.net Cutaneous necrosis can develop several weeks after the initial injection and may be accompanied by pain, localized inflammation, and edema. phlebolymphology.org
The primary mechanism leading to tissue necrosis is believed to be arterial occlusion. phlebolymphology.org This can happen through several pathways:
Inadvertent intra-arterial injection: Direct injection into an artery can cause acute ischemia, potentially leading to significant tissue damage. phlebolymphology.orgphlebolymphology.org
Veno-arterial reflex vasospasm: A high-pressure or rapid injection into a small vein can cause the vein to dilate quickly, triggering a reflex spasm in the associated arteries. phlebolymphology.org
Passage through arteriovenous shunts: The sclerosing agent may pass from the venous to the arterial circulation through open cutaneous arteriovenous shunts. phlebolymphology.org
Extravasation, or the leakage of this compound into the tissue surrounding the vein, has also been cited as a potential cause of necrosis. nih.govscielo.br However, some research suggests that extravasation of low-concentration this compound may not be the primary cause of skin necrosis in the treatment of smaller veins. researchgate.net Instead, the transfer of the sclerosant into the arterial system is considered a more likely mechanism in these cases. researchgate.net
Analysis of Pain and Inflammatory Responses at this compound Injection Sites
Pain and inflammatory responses at the injection site are common, though typically mild and transient, side effects of this compound administration. patsnap.comclevelandclinic.org Patients often describe a mild to moderate stinging or burning sensation during and immediately after the procedure. patsnap.com This discomfort is generally short-lived. patsnap.com
Other common local reactions include:
Injection site irritation: This can manifest as redness, warmth, and swelling. patsnap.compatsnap.comdrugs.com
Bruising (hematoma): This is a very common occurrence at the injection site. drugs.com
Itching (pruritus): This is also frequently reported. drugs.com
Tenderness: The area around the injection may be tender for several days. patsnap.com
Urticaria (hives): This localized reaction is more common with this compound than with other sclerosing agents and is likely due to local histamine (B1213489) release. nih.govtruemeds.in
In some cases, a more significant inflammatory response known as superficial thrombophlebitis can occur, which involves inflammation of a vein due to a blood clot. patsnap.comtruemeds.in This can cause pain and swelling and may necessitate medical intervention. patsnap.com
The table below summarizes the frequency of common local adverse events at the injection site.
Local Adverse Event | Frequency |
Injection site hematoma | Up to 42% |
Injection site irritation | Up to 41% |
Injection site discoloration | Up to 38% |
Injection site pain | Up to 24% |
Injection site pruritus | Up to 19% |
Injection site warmth | Up to 16% |
Data based on reported frequencies of local adverse events. drugs.com
Systemic Adverse Event Profiles of this compound
While less common than local reactions, systemic adverse events affecting the cardiovascular and neurological systems have been reported following this compound administration.
Cardiovascular Systemic Effects and Cardiac Toxicity Mechanisms
Systemic exposure to this compound can lead to cardiovascular effects. nih.gov Although rare, serious cardiac events, including cardiac arrest, have been reported. karger.comresearchgate.net Research suggests that these adverse effects are due to a direct myocardial effect of this compound rather than a hypersensitivity reaction. nih.govresearchgate.netresearchgate.net
This compound has been shown to have negative inotropic (weakening the force of muscular contractions), chronotropic (decreasing the heart rate), and dromotropic (slowing conduction) effects. karger.comresearchgate.net These properties can contribute to cardiac arrhythmias. researchgate.net Studies in animal models have demonstrated that intravenous administration of this compound can cause a rapid and significant drop in blood pressure and a decrease in cardiac output. nih.govresearchgate.net
Fatal cardiac arrhythmias have been documented in the literature, representing a rare but major risk of sclerotherapy with this compound. researchgate.net In a review of literature, six cases of cardiac toxicity were identified, with four of these cases involving off-label use of the drug. karger.com
Neurological Systemic Effects and Transient Disturbances
The most commonly reported neurological disturbances are:
Visual disturbances: These are among the most frequent systemic side effects and can include blurred vision or scotoma (a partial loss of vision or a blind spot). phlebolymphology.orgnih.govresearchgate.net
Migraines and headaches: These are also relatively common. phlebolymphology.orgnih.gov
Dizziness and lightheadedness: These have been reported in a number of patients. nih.gov
Transient ischemic attacks (TIAs) and stroke: These are rare but serious complications that have been documented. phlebolymphology.orgkarger.comnih.gov At least 16 cases of stroke following sclerotherapy have been reported, with the majority of patients experiencing a full recovery. karger.com
The exact cause of these neurological symptoms is not fully understood. phlebolymphology.org One proposed mechanism is paradoxical gas embolism, where air bubbles from the foam preparation enter the arterial circulation through a patent foramen ovale (a common heart defect) and travel to the brain. phlebolymphology.orgnih.gov Another theory suggests that the systemic release of vasoactive substances from the treated veins may play a role. researchgate.net
The table below lists some of the reported systemic adverse events.
Systemic Adverse Event | Reported Frequency/Incidence |
Visual disturbances | 1.4% to 14% |
Chest tightness | 3.1% to 18% |
Dry cough | 1.6% to 16% |
Dizziness | 3.1% to 12% |
Deep vein thrombosis | 1% to 3% |
Stroke | 0.01% |
Data compiled from various clinical studies and reviews. phlebolymphology.orgnih.gov
Thromboembolic Complications: Incidence, Risk Factors, and Prevention Strategies
Thromboembolic complications, including deep vein thrombosis (DVT) and pulmonary embolism (PE), are recognized but relatively rare adverse events associated with this compound sclerotherapy. The incidence of these events is generally low, though it can vary based on the treatment technique (liquid vs. foam) and the patient population.
Several factors have been identified that may increase the risk of thromboembolic events following this compound administration.
Identified Risk Factors for Thromboembolic Complications:
High Volume of Sclerosant: Using large total volumes of foam, particularly greater than 10 mL per session, is a significant risk factor for DVT. phlebolymphology.org
Vein Size and Location: Treatment of larger varicose veins (>5 mm) and the small saphenous vein has been associated with a higher risk of DVT. phlebolymphology.org
Patient-Specific Factors: Absolute contraindications to sclerotherapy include acute DVT or PE, prolonged immobility, and for foam sclerotherapy, a known symptomatic patent foramen ovale (a right-to-left shunt). phlebolymphology.org One case of DVT recurrence was reported in a patient with a heterozygote Factor V Leiden mutation after stopping anticoagulant treatment post-foam sclerotherapy. nih.gov
To mitigate the risk of these serious complications, specific prevention strategies are recommended in clinical practice.
Prevention Strategies:
Volume Limitation: Limiting the foam volume to a maximum of 10 mL per session in routine cases is advised. phlebolymphology.org
Injection Technique: Employing multiple, small-dose injections with a low volume of foam (0.5 to 1 mL per injection) can reduce the passage of the sclerosant into the deep venous system. phlebolymphology.org
Post-Treatment Care: Application of compression with a stocking or bandage and encouraging the patient to walk for 15-20 minutes immediately after the injection session is a standard practice to promote venous flow and minimize stasis. fda.gov
The table below summarizes the reported incidence of thromboembolic events from various studies.
Reported Incidence of Thromboembolic Events with this compound
Event | Reported Incidence | Context/Study Details | Source |
---|---|---|---|
Deep Vein Thrombosis (DVT) / Pulmonary Embolism (PE) | <1% | Median rate in a review of 69 foam sclerotherapy studies. | ijdvl.com |
Symptomatic DVT | 0.02% to 0.6% | Based on reports of symptomatic cases. | phlebolymphology.org |
DVT (Duplex Ultrasound Follow-up) | 1.07% to 3.2% | Includes asymptomatic cases detected during routine follow-up. | phlebolymphology.org |
Muscular Vein Thrombosis | 0.19% | Incidence in patients treated with this compound foam in the French Registry. | jwatch.org |
Immunological Reactions and Anaphylactic Hypersensitivity to this compound
This compound can trigger a range of immunological and hypersensitivity reactions, from mild cutaneous responses to severe, life-threatening anaphylaxis. fda.govregulations.gov Although severe reactions are rare, their potential for fatality necessitates careful patient monitoring and preparedness. fda.gov
The spectrum of reported immunological reactions includes:
Anaphylactic shock fda.govregulations.gov
Angioedema fda.govregulations.gov
Generalized urticaria fda.govregulations.gov
Asthma fda.govregulations.gov
Allergic dermatitis regulations.gov
The estimated incidence of allergic reactions to this compound is approximately 1 in 10,000, though some researchers believe this may be an underestimation due to underreporting of adverse drug reactions. nih.gov Severe reactions, including anaphylaxis, appear to be more frequent when larger volumes of this compound (greater than 3 mL) are used. fda.govregulations.gov These reactions typically manifest rapidly, often within 15 minutes of administration. nih.govdergipark.org.tr A case of biphasic anaphylaxis, where a second reaction occurred hours after the initial event, has also been documented following this compound foam sclerotherapy. dergipark.org.tr
The precise mechanism of these hypersensitivity reactions is not fully understood. While true IgE-mediated allergies can occur, some evidence suggests a non-allergic mechanism known as complement activation-related pseudoallergy (CARPA). nih.gov This reaction mimics true anaphylaxis but is not dependent on antibodies, which could explain why reactions can occur upon first exposure to the drug. nih.govnih.gov However, research attempting to prevent these reactions in animal models by pretreating with histamine receptor blockers did not show a benefit, indicating the cardiovascular toxicity may be a direct effect of the drug rather than a hypersensitivity reaction. nih.gov
Given the risk of severe reactions, this compound is contraindicated in patients with a known allergy to the compound. fda.gov It is critical that healthcare providers administering this compound are equipped to manage anaphylaxis. fda.gov
Comparative Safety Analysis of this compound with Alternative Sclerosing Agents
The safety profile of this compound has been compared to other commonly used sclerosing agents, particularly sodium tetradecyl sulfate (B86663) (STS) and hypertonic saline (HS). Clinical studies indicate that this compound offers a favorable safety profile, especially concerning local injection site reactions.
In a major comparative study (the EASI study), this compound solution was found to be as effective as STS but with a better safety profile. regulations.gov Patients treated with this compound experienced significantly fewer instances of injection site discoloration, neovascularization (the formation of new, unwanted blood vessels), and scarring compared to those treated with STS. regulations.gov While both drugs caused local reactions like hematoma, irritation, and pain, these were generally more frequent in the STS group. fda.gov
When compared to hypertonic saline, this compound was tolerated significantly better by patients. regulations.gov Although both agents were effective, hypertonic saline caused twice as much pain during injections and resulted in episodes of tissue necrosis, a complication not observed with this compound in that comparison. regulations.gov
The following table provides a comparative view of adverse events from the EASI study, which directly compared this compound, STS, and a placebo.
Comparative Adverse Events: this compound vs. Sodium Tetradecyl Sulfate (STS) in the EASI Study
Adverse Event | This compound (n=180) | STS 1% (n=105) | Placebo (n=53) | Source |
---|---|---|---|---|
Injection site haematoma | 42% | 65% | 19% | fda.gov |
Injection site irritation | 41% | 73% | 30% | fda.gov |
Injection site discoloration | 38% | 74% | 4% | fda.gov |
Injection site pain | 24% | 31% | 9% | fda.gov |
Injection site pruritus | 19% | 27% | 4% | fda.gov |
Neovascularisation | 8% | 20% | 4% | fda.gov |
Long-Term Safety Outcomes and Pharmacovigilance Studies for this compound
Long-term safety data for this compound is primarily derived from extensive post-marketing surveillance and dedicated registry studies. A key source is the French this compound Registry, which prospectively collected data from thousands of sclerotherapy sessions and conducted a follow-up survey covering 3,357 patient-years with a maximum follow-up of 60 months. nih.gov
The most frequently reported long-term side effects were transient visual disturbances. nih.govresearchgate.net The most severe, though less common, were muscular vein thromboses. nih.govresearchgate.net The majority of side effects (84%) had their onset either immediately after the procedure or within the first six months. nih.gov Importantly, no cases of anaphylaxis were reported in this large registry study, supporting the view that this risk is very low. jwatch.org
The table below details the adverse events reported in the French Registry study for patients treated with this compound foam.
Long-Term Adverse Events with this compound Foam (French Registry)
Adverse Event | Incidence in Foam Treatments | Source |
---|---|---|
Visual Disturbances | 0.3% | jwatch.org |
Muscular Vein Thrombosis | 0.19% | jwatch.org |
Headaches | 0.16% | jwatch.org |
Vasovagal Syncope | 0.14% | jwatch.org |
Nausea and Vomiting | 0.07% | jwatch.org |
Inflammatory Reaction | 0.05% | jwatch.org |
Pharmacovigilance reports from worldwide experience have also identified other rare but serious adverse events, including cerebrovascular accidents, cardiac arrest, and pulmonary embolism. fda.govregulations.gov Because this post-marketing data is reported voluntarily from a population of uncertain size, it is not possible to reliably estimate the frequency of these events or establish a definitive causal relationship to the drug. fda.gov
Future Research Directions and Unresolved Challenges in Polidocanol Science
Optimization of Polidocanol Formulations and Advanced Delivery Systems
A primary focus of current research is the enhancement of this compound formulations, particularly the transition from liquid to foam. Foam sclerotherapy has demonstrated superiority over liquid agents because the foam displaces blood more effectively, allowing for direct contact with the vessel wall and reducing dilution. fda.gov However, the stability and consistency of physician-compounded foams (PCFs), often created using the Tessari method, are highly operator-dependent, leading to variable clinical results. researchgate.net
Future research is directed towards:
Novel Foam Stabilizers: Investigations are underway to incorporate additives like glycerol (B35011) to enhance foam stability and retention time. discover-cpc.com
Automated Preparation Systems: Devices like the Varixio® system are being developed to allow for the automated, standardized preparation of microfoam from various concentrations of sclerosing agents, potentially overcoming the stability issues seen with low-concentration, manually prepared foams. frontiersin.org
Advanced Delivery Techniques: The use of long catheters for foam delivery, sometimes in conjunction with tumescent anesthesia, is being explored as a way to improve the treatment of longer vein segments. frontiersin.org
Table 1: Comparison of this compound Foam Formulations
Feature | Physician-Compounded Foam (PCF) | This compound Endovenous Microfoam (PEM) (e.g., Varithena®) |
---|---|---|
Consistency | Highly variable, operator-dependent researchgate.net | Standardized and consistent fda.govfda.gov |
Bubble Size | Broader distribution, may contain large bubbles drugbank.com | Narrow distribution, median diameter < 100 µm researchgate.net |
Stability | Less stable, degrades more quickly drugbank.comfda.gov | More stable, longer dwell time drugbank.com |
Efficacy | Variable | Higher odds of vein closure compared to PCF nih.govresearchgate.net |
Elucidation of Remaining Mechanistic Gaps in this compound Action
The fundamental mechanism of this compound as a non-ionic surfactant detergent that causes endothelial cell damage is well-established. venusveinclinic.comajnr.orgresearchgate.net It disrupts the cell membrane's lipid bilayer, leading to protein denaturation, increased membrane permeability, and eventual cell lysis. venusveinclinic.com This initial injury triggers a cascade involving platelet aggregation and the formation of a thrombus, which is eventually replaced by fibrotic tissue, occluding the vein. ajnr.orgresearchgate.net
However, significant gaps in our understanding of the nuanced molecular and cellular events remain:
Concentration-Dependent Effects: The precise relationship between this compound concentration, exposure time, and the extent of endothelial damage requires further study. Research has shown that lower concentrations may only cause partial damage, which might not be sufficient for permanent vessel sclerosis. pshk.hk
Cellular Signaling Pathways: While it is known that cellular calcium signaling and nitric oxide pathways are activated upon this compound administration, the specific downstream effects and their role in initiating cell death are not fully detailed. fda.govresearchgate.netcarelonmedicalbenefitsmanagement.com
Foam vs. Liquid Mechanism: It is unclear if the enhanced efficacy of foam is due solely to better vein wall contact or if the physical properties of the foam itself (e.g., bubble surface tension) contribute to the mechanism of endothelial damage.
Local Anesthetic Properties: this compound also functions as a local anesthetic by inhibiting voltage-gated sodium channels. core.ac.uk The interplay between its anesthetic and sclerosing actions at the cellular level is an area for further investigation. core.ac.uk
Development of Predictive Models for this compound Treatment Response
A significant challenge in this compound therapy is the variability in patient response. The ability to predict treatment outcomes would allow for better patient selection and management. Research in this area is emerging but still in its early stages.
Current studies have identified some potential predictors:
Clinicoradiologic Features: One study suggested that the presence of a direct draining vein and the absence of skin discoloration could be predictors of an excellent response in the treatment of low-flow venous malformations. yourgenome.org
Imaging Parameters: Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) is being explored as a tool to preoperatively assess venous malformations and potentially predict the efficacy of foam sclerotherapy. yourgenome.org
Biomarkers: A retrospective study analyzing outcomes of bleomycin (B88199) this compound foam sclerotherapy found that high baseline pain scores and elevated activated partial thromboplastin (B12709170) time (APTT) were positive predictors of pain reduction. Conversely, high baseline pain and elevated thrombocytocrit (PCT) were predictors of incomplete postoperative pain relief. yourgenome.org
Future research should focus on developing and validating robust predictive models that integrate clinical, imaging, and potentially molecular biomarkers to forecast treatment success and the likelihood of recurrence. yourgenome.orgavisvascularcentre.com
Addressing Research Gaps in Specific Patient Demographics (e.g., Pediatric Applications)
The use of this compound in pediatric patients, primarily for the treatment of venous malformations (VMs) and other vascular anomalies like aneurysmal bone cysts, presents unique challenges and requires dedicated research. researchgate.netuobaghdad.edu.iqfrontiersin.orgahajournals.orgkarger.comuobaghdad.edu.iq While studies have shown this compound to be generally effective and safe in children, there are notable research gaps. ahajournals.org
Key challenges and areas for future investigation include:
Outcome Assessment: Quantifying treatment response in young children is difficult. Assessment often relies on changes in lesion volume, which may not fully capture improvements in symptoms and function, especially when subjective feedback from the child is hard to obtain. ahajournals.org
Safety in Pediatrics: Although rare, serious adverse events, including reversible cardiac arrest, have been reported in children undergoing this compound sclerotherapy. uobaghdad.edu.iqkarger.com This underscores the need for careful administration and further research to establish optimal dosing and safety protocols for this population. uobaghdad.edu.iq
Predicting Treatment Failure: In pediatric patients with aneurysmal bone cysts, trends suggest that age younger than five, involvement of the epiphyseal plate, and lesions in the lower leg may be risk factors for treatment failure. uobaghdad.edu.iq More extensive studies are needed to confirm these predictors.
Table 2: Reported Efficacy of this compound in Pediatric Vascular Anomalies
Condition | Study Population | Efficacy/Outcome | Source(s) |
---|---|---|---|
Venous Malformations (VMs) | 287 participants (including children) | 89% effective rate (lesion reduction >50%) | frontiersin.org |
Oral Venous Malformations | 16 patients (children and adults) | Therapeutic effects (e.g., lesion disappearance) in 13 of 14 patients | karger.com |
Aneurysmal Bone Cysts (ABCs) | 70 pediatric patients | 83% successful healing rate | uobaghdad.edu.iq |
Venous Malformations (VMs) | 60 pediatric patients | 43% complete resolution (this compound alone) |
Integration of Pharmacogenomic Insights into this compound Therapy
A significant and largely unexplored frontier in this compound science is the field of pharmacogenomics. Currently, there is a notable lack of research into how an individual's genetic makeup influences their response to this compound. FDA documents from 2010 and 2013 explicitly state that the enzymes responsible for this compound metabolism have not been identified and that the impact of enzyme polymorphism on its metabolism has not been investigated. fda.govresearchgate.net There is no information on whether this compound is a substrate, inhibitor, or inducer of cytochrome P450 (CYP) enzymes or P-glycoprotein transport processes. fda.govresearchgate.net
The broader field of vascular pharmacogenomics is advancing, with studies identifying genetic determinants for responses to drugs like warfarin (B611796) and clopidogrel. fda.govvenusveinclinic.comuobaghdad.edu.iqahajournals.org However, this level of investigation has not yet been applied to sclerosing agents. While genetics are known to play a role in the underlying predisposition to venous diseases, such as varicose veins, the link between specific genes and the efficacy or side effects of this compound treatment remains a critical knowledge gap. researchgate.netcarelonmedicalbenefitsmanagement.comkarger.com
Future research in this area is essential and should aim to:
Identify the metabolic pathways of this compound.
Investigate the influence of genetic polymorphisms in metabolic enzymes (e.g., CYP family) on the pharmacokinetics and pharmacodynamics of this compound.
Explore genetic markers that may predict treatment efficacy, risk of adverse events (like hyperpigmentation or thromboembolism), or recurrence rates.
Closing this research gap could pave the way for a truly personalized approach to sclerotherapy, allowing clinicians to tailor treatment based on a patient's genetic profile.
Standardization of Clinical Protocols and Enhanced Outcome Reporting for this compound
Despite its widespread use, significant heterogeneity persists in the clinical application of this compound, particularly with physician-compounded foams. This lack of standardization complicates the comparison of outcomes across studies and the establishment of definitive best practices.
Key areas requiring standardization include:
Foam Preparation: As discussed, the method of foam creation (e.g., Tessari vs. automated systems), the gas-to-liquid ratio, and the type of gas used (air vs. physiological gases like CO2/O2) all impact foam quality and, consequently, clinical outcomes. frontiersin.org
Injection Techniques: Variations in injection volume, rate, and the use of catheters versus direct puncture need to be systematically evaluated and standardized. frontiersin.org
Outcome Measures: Clinical trials have used a variety of endpoints, including vein occlusion rates, changes in venous clinical severity scores (VCSS), and patient-reported outcome measures (PROMs) like the VEINES-QoL/Sym questionnaires. minervamedica.it While anatomical success (vein closure) is important, there is a growing consensus that patient-centered outcomes, which measure symptom relief and quality of life improvements, should be prioritized. minervamedica.it A prospective study comparing this compound foam sclerotherapy to conventional surgery found that while both improved quality of life, surgery led to greater improvements in VCSS and VEINES scores, particularly in the domains of pain and aesthetics. minervamedica.it This highlights the need for comprehensive and standardized outcome reporting to truly understand the comparative effectiveness of different treatments.
International consensus meetings and guidelines are beginning to address these issues, but further research is needed to provide the high-level evidence required to standardize protocols globally and enhance the consistency and quality of care for patients receiving this compound therapy.
Q & A
Q. What factors explain this compound’s variable hyperpigmentation rates across vein types, and how can study designs account for this?
- Methodological Answer: Epifascial veins (e.g., telangiectasias) show higher hyperpigmentation (up to 73% at 1%) than truncal veins (7–32.5%). RCTs should stratify by vein diameter, depth, and sclerosing agent form (foam vs. liquid), with multivariable regression to isolate concentration effects .
Tables for Key Data
Table 1. Hyperpigmentation Incidence by this compound Concentration and Vein Type
Vein Type | 0.25% | 0.5% | 1% | 2–3% |
---|---|---|---|---|
Telangiectasias | 2–25% | 12.5–67.9% | 13–73% | N/A |
Truncal Veins | N/A | N/A | 7–45.8% | 7.4–32.5% |
Table 2. Efficacy of this compound vs. Ethanol in Renal Cysts
Outcome | This compound (OR) | 95% CI | p-value |
---|---|---|---|
Efficacy | 2.51 | 1.70–3.69 | <0.001 |
Safety (Fewer AEs) | 0.24 | 0.17–0.35 | <0.001 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.